molecular formula C11H16BCl2NO3 B13713625 2,6-Dichloropyridine-4-boronic acid pinacol ester

2,6-Dichloropyridine-4-boronic acid pinacol ester

Cat. No.: B13713625
M. Wt: 292.0 g/mol
InChI Key: OAIPPMAIVLYALK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-4-boronic acid pinacol ester typically involves the reaction of 2,6-dichloropyridine with boronic acid in the presence of a base and a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-4-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Common Reagents and Conditions

    Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,6-Dichloropyridine-4-boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

2,6-Dichloropyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern and reactivity. Similar compounds include:

  • 2-Chloropyridine-4-boronic acid pinacol ester
  • 3,5-Dichloropyridine-4-boronic acid pinacol ester
  • 2,6-Dibromopyridine-4-boronic acid pinacol ester

These compounds share similar reactivity in Suzuki-Miyaura coupling but differ in their electronic and steric properties, which can influence reaction outcomes and selectivity .

Properties

Molecular Formula

C11H16BCl2NO3

Molecular Weight

292.0 g/mol

IUPAC Name

(2,6-dichloropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C11H16BCl2NO3/c1-10(2,16)11(3,4)18-12(17)7-5-8(13)15-9(14)6-7/h5-6,16-17H,1-4H3

InChI Key

OAIPPMAIVLYALK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)Cl)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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